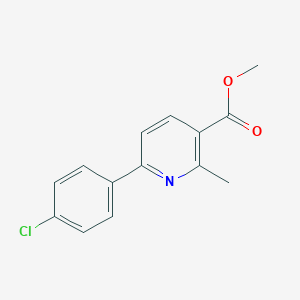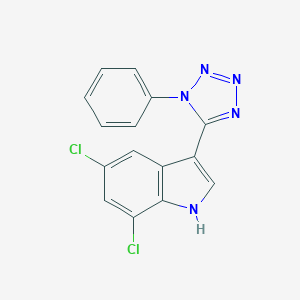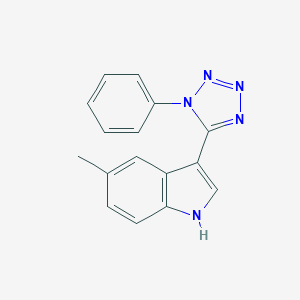
6-(4-氯苯基)-2-甲基-3-吡啶甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a 4-chlorophenyl group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester typically involves the esterification of 3-Pyridinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-.
Reduction: 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the chlorophenyl group enhances its binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
Picolinic acid (2-Pyridinecarboxylic acid): Similar structure but lacks the chlorophenyl and methyl ester groups.
Nicotinic acid (3-Pyridinecarboxylic acid): Similar structure but lacks the chlorophenyl and methyl ester groups.
Isonicotinic acid (4-Pyridinecarboxylic acid): Similar structure but lacks the chlorophenyl and methyl ester groups.
Uniqueness
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester is unique due to the presence of the 4-chlorophenyl and methyl ester groups, which confer distinct chemical properties and biological activities. These substitutions enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.7g/mol |
IUPAC 名称 |
methyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2/c1-9-12(14(17)18-2)7-8-13(16-9)10-3-5-11(15)6-4-10/h3-8H,1-2H3 |
InChI 键 |
OOEFUVBZCSVRNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
规范 SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-phenyl-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-propen-1-one](/img/structure/B503244.png)



![1,7,7-trimethyl-3-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methylene}bicyclo[2.2.1]heptan-2-one](/img/structure/B503251.png)
![5-(4-Chlorophenyl)-2-cyano-5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2,4-pentadienamide](/img/structure/B503253.png)
![4-(2,4-difluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B503255.png)

![5-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503258.png)
![5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503259.png)
![5-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-(p-tolyl)tetrazole](/img/structure/B503263.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B503264.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-fluorophenyl)-2-pyrimidinamine](/img/structure/B503265.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(3-fluorophenyl)-2-pyrimidinamine](/img/structure/B503267.png)
